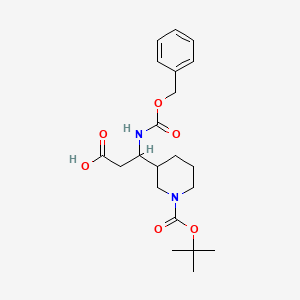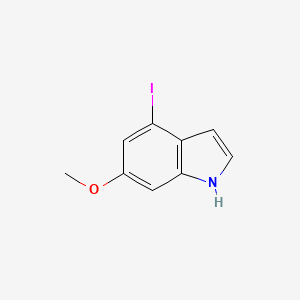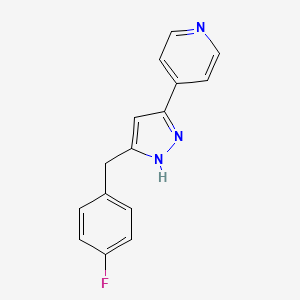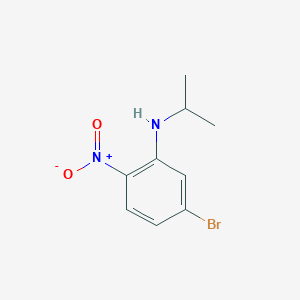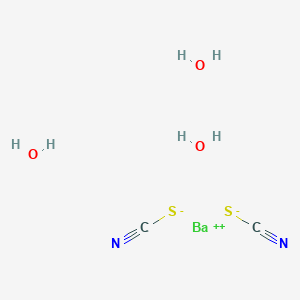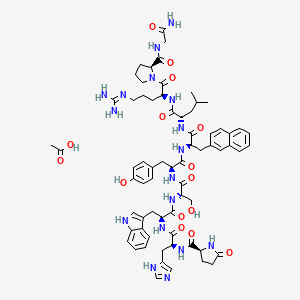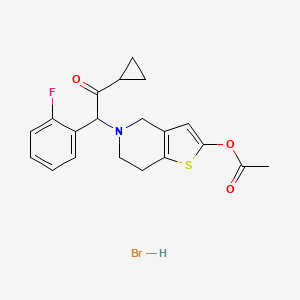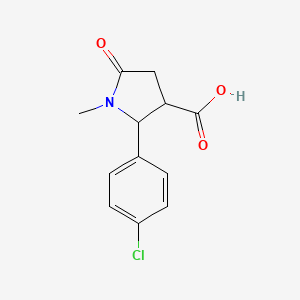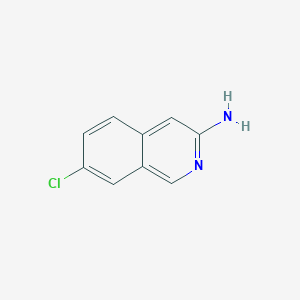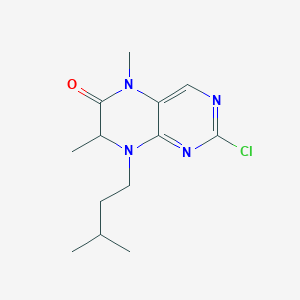
Methyl 6-bromoquinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 6-bromoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 6-bromoquinoline-2-carboxylate” involves the reaction of 6-bromo-2-quinolinecarboxylic acid with methanesulfonic acid in methanol. The mixture is refluxed for 6 hours, then treated with a solution of sodium bicarbonate in water. The resulting suspension is cooled, stirred overnight, filtered, and the solid is dried to yield the product .Molecular Structure Analysis
The InChI code for “Methyl 6-bromoquinoline-2-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromoquinoline-2-carboxylate” is a solid at room temperature. It has a molecular weight of 266.09 .Applications De Recherche Scientifique
Fluorescent Brightening Agents
Methyl 6-bromoquinoline-2-carboxylate has been utilized in the synthesis of 2-aryl-6-bromoquinolines, which are potential candidates as fluorescent brightening agents. This application is based on the synthesis and study of various derivatives of 2-aryl-6-bromoquinolines (Rangnekar & Shenoy, 1987).
Synthesis of Novel Chelating Ligands
The compound has been used in the Friedländer synthesis process to produce novel chelating ligands. These ligands, derived from 6-bromoquinoline, have been used to create biquinolines and 6-alkynyl derivatives with high emission quantum yields (Hu, Zhang, & Thummel, 2003).
Synthesis of 6-Bromoquinolines
Methyl 6-bromoquinoline-2-carboxylate plays a role in the one-pot three-component synthesis of 6-bromoquinolines. This synthesis involves a combination of 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide (Wu, Wang, Ma, & Yan, 2010).
Pharmaceutical Applications
In the pharmaceutical domain, methyl 6-bromoquinoline-2-carboxylate derivatives have been studied as potential poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors. This application is significant for developing therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).
Antiproliferative Activity
A class of methyl 6-bromoquinoline-2-carboxylate derivatives has been investigated for antiproliferative activity against various cancer cells. Some derivatives have shown potent antiproliferative activity, making them potential leads for anticancer drugs (Ji et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQECLLCVBRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635001 | |
| Record name | Methyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623583-88-0 | |
| Record name | Methyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

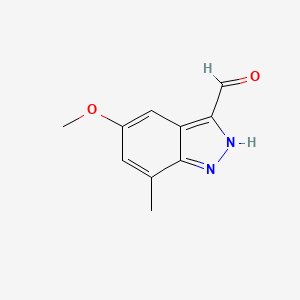
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)
